N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide
Description
Properties
CAS No. |
62399-99-9 |
|---|---|
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-methyl-N-(1-phenylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C12H13N3O/c1-10(16)14(2)12-8-9-15(13-12)11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChI Key |
QOOKVXXQODIVHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=NN(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Direct Acetylation of N-Methylated Pyrazolyl Amines
One common approach involves the acetylation of N-methylated pyrazolyl amines. The general synthetic strategy includes:
- Step 1: Synthesis or procurement of 1-phenyl-1H-pyrazol-3-amine or its N-methylated derivative.
- Step 2: Acetylation of the amine group using acetic anhydride or acetyl chloride under controlled conditions to form the acetamide.
This method is straightforward but requires careful control of reaction conditions to avoid over-acetylation or side reactions.
Three-Component Reaction Using Pyrazole, Formaldehyde, and Acetamide
A notable method described in patent literature involves a three-component reaction to prepare related N-substituted pyrazolyl acetamides, which can be adapted for the target compound:
- Reactants: 3-methylpyrazole (or substituted pyrazole), formaldehyde, and acetamide.
- Conditions: Heating at 140–160 °C (preferably 140–150 °C) without solvent.
- Molar Ratios: Pyrazole to formaldehyde to acetamide in the range of 0.7:0.8–1.4:1.
- Reaction Time: 3 to 10 hours, preferably 5 hours.
- Process: Water is removed during the reaction to drive the equilibrium forward.
- Purification: Excess starting materials are removed by vacuum distillation.
- Yield: Greater than 90% with reproducible isomer ratios.
This method is efficient for synthesizing N-(pyrazolyl)methyl acetamides and can be modified for the phenyl-substituted pyrazole by using the corresponding substituted pyrazole.
Alkylation of Pyrazole Derivatives with Chloroacetamide
Another synthetic route involves:
- Step 1: Preparation of chloroacetamide derivatives.
- Step 2: N-alkylation of the pyrazole nitrogen with chloroacetamide under basic conditions (e.g., potassium carbonate as a base).
- Step 3: Purification by standard chromatographic or crystallization techniques.
This method allows for the introduction of the acetamide group via alkylation and is useful for preparing N-substituted pyrazolyl acetamides with various substituents.
Suzuki Coupling for Functionalized Pyrazole-Acetamides
For more complex derivatives, including those with additional aromatic substitutions, Suzuki coupling reactions have been employed:
- Step 1: Synthesis of bromo-substituted pyrazole or indole intermediates.
- Step 2: Palladium-catalyzed Suzuki coupling with boronic acid derivatives of N-methylpyrazole.
- Step 3: Subsequent acetamide formation via reaction with acyl chlorides or anhydrides.
This method is particularly useful for generating analogs with diverse substitution patterns on the pyrazole or phenyl rings, facilitating structure-activity relationship studies.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Acetylation | N-methyl pyrazolyl amine + Ac2O | Room temp to reflux, solvent-based | Moderate | Simple, but requires pure amine precursor |
| Three-Component Reaction | Pyrazole + Formaldehyde + Acetamide | 140–160 °C, solvent-free, 3–10 h | >90 | High yield, water removal drives reaction |
| Alkylation with Chloroacetamide | Pyrazole + Chloroacetamide + Base | Mild heating, base catalysis | Moderate | Versatile for various substitutions |
| Suzuki Coupling + Acetamide Formation | Bromo-pyrazole + Boronic acid + Pd catalyst | Reflux in dioxane/water, base | Moderate | Enables complex substitution patterns |
Research Findings and Notes
- The three-component reaction method is highly efficient and scalable, offering yields above 90% with minimal by-products. It is solvent-free, which is advantageous for green chemistry considerations.
- Alkylation methods provide flexibility in modifying the pyrazole nitrogen but may require careful purification due to side reactions.
- Suzuki coupling expands the chemical space accessible for this compound class, allowing for the introduction of various substituents that can modulate biological activity.
- Characterization of synthesized compounds typically involves ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.
- Reaction parameters such as temperature, molar ratios, and reaction time critically influence yield and isomer distribution, especially in multi-component reactions.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide has been investigated for its potential as a lead compound in drug development. Its structure allows for various modifications, enhancing its pharmacological properties.
| Application Area | Description |
|---|---|
| Anticancer Agents | Explored for its efficacy against various cancer cell lines, showing potential to inhibit tumor growth. |
| Anti-inflammatory | Investigated for its ability to modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases. |
| Neuroprotective | Studies indicate it may inhibit specific kinases involved in neurodegenerative diseases like Alzheimer's. |
Biological Research
The compound has shown promise in biological studies, particularly in evaluating its antimicrobial and anticancer properties.
| Study Type | Findings |
|---|---|
| Antimicrobial Activity | Exhibited significant activity against various pathogens with minimum inhibitory concentration (MIC) values indicating effectiveness. |
| Cell Proliferation Inhibition | In vitro studies demonstrated that it inhibits the proliferation of prostate cancer cells by disrupting androgen receptor signaling pathways. |
Material Science
This compound is also being explored for applications in material science, particularly in the development of new materials with specific electronic or optical properties.
Anticancer Activity
A study assessed the compound's effects on prostate cancer cells, revealing an IC50 value that suggests potent inhibition of cell growth. The mechanism involves the disruption of androgen receptor signaling pathways, which are critical in the progression of prostate cancer.
Antimicrobial Studies
Research evaluating pyrazole derivatives found that this compound exhibited notable antimicrobial properties against a range of bacteria and fungi, highlighting its potential as a therapeutic agent in treating infections.
Neuroprotective Potential
Molecular docking studies indicated that this compound effectively inhibits CK1δ kinase activity, suggesting it may have neuroprotective effects beneficial for conditions like Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Variations and Functional Group Impact
Key Compounds for Comparison :
N-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetamide (74)
- Substituents : 4-Fluorophenyl at pyrazole C3.
- Key Features : Electron-withdrawing fluorine enhances metabolic stability and influences electronic properties.
- Synthesis : Acetylation of 5-(4-fluorophenyl)-1H-pyrazol-3-amine with acetyl chloride/K₂CO₃ in CH₃CN (90% yield).
- Spectroscopy : ¹H-NMR: δ 2.09 (s, COCH₃), 6.65 (s, pyrazole CH).
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b)
- Substituents : Triazole-naphthyloxy and 2-nitroaryl groups.
- Key Features : Triazole introduces hydrogen-bonding capability; nitro group increases polarity.
- Synthesis : Copper-catalyzed 1,3-dipolar cycloaddition (click chemistry).
- Spectroscopy : IR: 1682 cm⁻¹ (C=O); ¹H-NMR: δ 5.38 (s, –NCH₂CO–).
N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3-yl)acetamide (28–31) Substituents: Benzimidazole replacing phenyl. Synthesis: EDCI/HOBt-mediated coupling in DMF. Data: Melting points (e.g., 210–212°C for compound 28) and elemental analysis confirm purity.
2-(5-Phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide (11a) Substituents: Trimethylamine instead of N-methyl. Synthesis: Reaction of pyrazole precursors with trimethylacetyl chloride.
Spectroscopic and Physicochemical Properties
Structure-Activity Relationships (SAR)
Biological Activity
N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a phenyl group and an acetamide functional group. Its molecular formula is , which contributes to its unique chemical properties that facilitate various biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, indicating potential applications in diabetes treatment.
- Antimicrobial Activity : Studies have demonstrated significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values in the low microgram range .
- Anticancer Properties : this compound exhibits cytotoxic effects on cancer cell lines such as MCF7 and A549, with IC50 values indicating potent antiproliferative activity .
Antimicrobial Activity
The compound's antimicrobial efficacy was evaluated using various methods, including the determination of MIC and minimum bactericidal concentration (MBC). The following table summarizes the antimicrobial activity against selected pathogens:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.25 | 0.30 |
| Escherichia coli | 0.30 | 0.35 |
These results indicate that this compound possesses strong antibacterial properties, making it a candidate for further development in treating bacterial infections.
Anticancer Activity
The anticancer potential of this compound was assessed against various cancer cell lines, with notable findings summarized below:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induces apoptosis |
| A549 | 26.00 | Arrests cell cycle at G2/M phase |
| HeLa | 0.52 | Inhibits tubulin polymerization |
The compound demonstrated significant cytotoxicity, particularly against the HeLa cell line, suggesting its potential as a chemotherapeutic agent .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- In Vitro Studies : A study conducted by Wei et al. reported that derivatives similar to this compound exhibited effective growth inhibition against multiple cancer cell lines, reinforcing its role as a lead compound for drug development .
- Comparative Analysis : Research comparing various pyrazole derivatives indicated that modifications to the pyrazole ring could enhance biological activity, suggesting avenues for optimizing this compound for increased efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide and structurally related acetamide derivatives?
- Methodology : The compound and its analogs are typically synthesized via 1,3-dipolar cycloaddition ("click chemistry") using copper-catalyzed azide-alkyne reactions. For example, substituted acetamides can be prepared by reacting azides (e.g., 2-azido-N-phenylacetamide) with alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) in a tert-butanol/water solvent system with Cu(OAc)₂ as a catalyst. Reaction progress is monitored by TLC, followed by extraction, drying, and recrystallization .
Q. How are spectroscopic techniques (IR, NMR, HRMS) employed to confirm the structure of This compound derivatives?
- Methodology :
- IR : Peaks at ~1670–1680 cm⁻¹ confirm the C=O stretch of the acetamide group, while NH stretches appear at ~3260–3300 cm⁻¹. Aromatic C=C and C-N stretches are observed at ~1580–1600 cm⁻¹ and ~1300 cm⁻¹, respectively .
- NMR : ¹H NMR signals for methyl groups (N–CH₃) appear at δ ~3.0–3.5 ppm, while aromatic protons and triazole protons are observed at δ ~7.0–8.5 ppm. ¹³C NMR confirms carbonyl carbons at δ ~165–170 ppm .
- HRMS : Used to validate molecular ion peaks and elemental composition .
Q. What safety precautions are recommended when handling this compound in the laboratory?
- Methodology : Refer to safety data sheets (SDS) for related acetamides, which advise wearing PPE (gloves, lab coat, goggles), working in a fume hood, and avoiding inhalation/contact. For nitro-substituted derivatives (e.g., 3-nitro analogs), additional precautions for explosive/nitrated compounds are necessary .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of This compound derivatives?
- Methodology :
- Catalyst Screening : Compare Cu(OAc)₂ (10 mol%) vs. CuSO₄·5H₂O/sodium ascorbate systems for regioselectivity and efficiency.
- Solvent Systems : Evaluate tert-butanol/water vs. DMF/water/n-butanol for solubility and reaction rate.
- Temperature/Time : Room temperature (6–8 hours) vs. heated conditions (e.g., 80°C with NaHSO₄-SiO₂ catalyst) to reduce side products.
Q. How do hydrogen bonding and crystal packing influence the solid-state properties of this compound?
- Methodology : Use single-crystal X-ray diffraction (SHELX ) to analyze intermolecular interactions. Graph set analysis (Etter’s formalism ) identifies motifs like R₂²(8) hydrogen bonds between acetamide NH and carbonyl groups. Software like WinGX/ORTEP visualizes anisotropic displacement parameters and packing diagrams.
Q. What computational approaches are used to predict the biological activity of novel acetamide derivatives?
- Methodology :
- PASS Program : Predicts potential biological targets (e.g., antimicrobial, anticancer activity) based on structure-activity relationships .
- Molecular Docking : AutoDock or Schrödinger Suite assesses binding affinity to enzymes (e.g., cyclooxygenase-2) using the compound’s 3D structure (optimized via DFT calculations) .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally similar analogs?
- Methodology :
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in amide bonds) by acquiring spectra at 25°C vs. 60°C .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions .
- Crystallographic Validation : Compare experimental XRD bond lengths/angles with DFT-optimized geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
